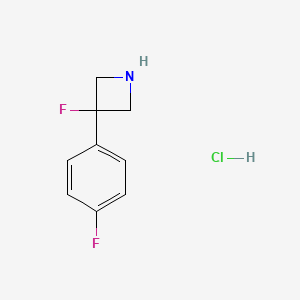

3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2470439-67-7 . It has a molecular weight of 205.63 . It is a solid substance that is stored at 4 degrees Celsius and shipped with an ice pack . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

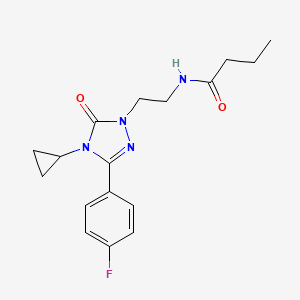

Molecular Structure Analysis

The molecular structure of 3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride can be represented by the SMILES stringCl.Fc1ccc(cc1)C2CNC2 . The InChI code for this compound is 1S/C9H9F2N.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H . Physical And Chemical Properties Analysis

3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride is a solid substance . It has a molecular weight of 205.63 . The compound’s empirical formula isC9H9F2N.ClH . It is stored at 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Cholesterol Absorption Inhibition

The compound SCH 58235, closely related to 3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride, has been designed as a potent inhibitor of intestinal cholesterol absorption. Through strategic modifications, including the incorporation of fluorine atoms, its efficacy in lowering liver cholesteryl esters was significantly improved in animal models. This suggests its utility in treating hypercholesterolemia by preventing cholesterol absorption in the gastrointestinal tract (Rosenblum et al., 1998).

Nicotinic Acetylcholine Receptor Binding

Research into the nicotinic acetylcholine receptor (nAChR) binding properties of fluorinated azetidine derivatives, such as 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, has shown promising results for their application in positron emission tomography (PET) imaging of central nAChRs. These compounds exhibit high affinity and specificity, enabling the study of nAChRs in the brain, which could be valuable in neurological research and diagnostics (Doll et al., 1999).

Fluorescent Probes for Imaging

The development of azetidine-containing Janelia Fluor (JF) dyes, including those with photoactivatable properties, has been a significant advancement in the field of fluorescent probes for single-molecule imaging. These dyes offer superior brightness and photostability, which are critical for advanced imaging techniques in biological research (Grimm et al., 2016).

Solvatochromic Probes

Fluorinated azetidine derivatives have also been explored as solvatochromic probes due to their exceptional capability to discriminate between structurally similar organic liquids. Their introduction has improved the solvatochromic properties and fluorescence quantum yield of the parent compounds, making them potent tools for analytical chemistry applications (Liu et al., 2016).

Synthesis of Fluorinated Beta-Amino Acids

The synthesis of 3-fluoroazetidine-3-carboxylic acid demonstrates the potential of fluorinated azetidines as building blocks in medicinal chemistry. Such compounds can be valuable in the synthesis of novel therapeutics, showcasing the versatility of 3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride derivatives in drug development (Van Hende et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It can be used in the preparation of fluorinated lysine derivatives as dipeptidyl peptidase IV inhibitors . This suggests potential applications in the development of new pharmaceuticals.

Propiedades

IUPAC Name |

3-fluoro-3-(4-fluorophenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIVZDYVPAOXEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=C(C=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2979370.png)

![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)

![[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2979380.png)

![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979386.png)

![4,7,8-Trimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979390.png)

![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)